Bienvenue dans la boutique en ligne BenchChem!

1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride

Chagas' disease Trypanosoma cruzi cruzain inhibitor

1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride (CAS 170111-43-0) is a chiral, enantiomerically enriched (S,E)-configured γ-amino vinyl sulfone building block, supplied as the hydrochloride salt for enhanced aqueous solubility. The compound features a trans-configured phenylsulfonyl vinyl group conjugated to a primary amine-bearing stereogenic center, with a phenethyl side chain extending from the C3 position — a tripartite architecture that defines the vinyl sulfone cysteine protease inhibitor pharmacophore class.

Molecular Formula C17H20ClNO2S
Molecular Weight 337.9 g/mol
Cat. No. B12430653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride
Molecular FormulaC17H20ClNO2S
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H
InChIKeySRGXYAGPHWUYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine Hydrochloride: Chemical Identity, Class, and Core Characteristics


1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride (CAS 170111-43-0) is a chiral, enantiomerically enriched (S,E)-configured γ-amino vinyl sulfone building block, supplied as the hydrochloride salt for enhanced aqueous solubility . The compound features a trans-configured phenylsulfonyl vinyl group conjugated to a primary amine-bearing stereogenic center, with a phenethyl side chain extending from the C3 position — a tripartite architecture that defines the vinyl sulfone cysteine protease inhibitor pharmacophore class . It serves as the core synthetic intermediate en route to clinical-stage cysteine protease inhibitors including K777 (K11777), a cruzain inhibitor that has entered clinical evaluation for Chagas' disease [1]. The compound belongs to the broader phenylsulfonyl vinyl amine family, whose members function as irreversible, covalent inhibitors of clan CA cysteine proteases including cruzain, cathepsins B, K, L, S, and the SARS-CoV-2 entry protease cathepsin L [1][2].

Why Generic Substitution Fails for 1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine Hydrochloride in Cysteine Protease Inhibitor Synthesis


Generic substitution within the γ-amino vinyl sulfone family is precluded by the confluence of three interdependent molecular features, each of which independently governs downstream biological performance: (i) the defined (E)-geometry of the vinyl sulfone Michael acceptor determines the trajectory of covalent bond formation with the active-site cysteine thiolate, directly controlling enzyme inactivation kinetics [1]; (ii) the absolute (S)-configuration at the C3 stereogenic center dictates the spatial presentation of the phenethyl side chain into the S2 substrate-binding pocket of target proteases, a positioning essential for potency ; and (iii) the free primary amine terminus serves as the sole functional handle for N-acylation or peptide coupling reactions that elaborate the compound into bioactive dipeptidyl vinyl sulfone inhibitors such as K777 [2]. Replacing this compound with a racemate, a Z-isomer, an N-protected variant (e.g., Boc-carbamate), or a free-base form fundamentally alters either the stereochemical outcome of downstream coupling reactions, the electrophilic reactivity of the vinyl sulfone warhead, or the solubility profile required for efficient amide bond formation — any one of which propagates into altered inhibitor potency, target selectivity, and pharmacokinetic profile in the final drug candidate [2].

Product-Specific Quantitative Differentiation Evidence: 1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine Hydrochloride vs. Closest Analogs


10-Fold Improvement in Trypanocidal Potency: Target Compound-Derived Analog (4) vs. Parent Vinyl Sulfone K777 (1)

The 1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine scaffold serves as the direct synthetic precursor to analog 4 (N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]pyridine-4-carboxamide), which exhibits 10-fold more potent trypanocidal activity against T. cruzi compared to the parent vinyl sulfone K777 (compound 1). Mechanistically, this gain in potency arises from a target-switch: while K777 acts primarily by inhibiting cruzain (a cysteine protease), analog 4 derives its trypanocidal activity primarily from inhibition of T. cruzi 14-α-demethylase (TcCYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in the parasite [1]. Critically, analog 4 is trypanocidal at concentrations below those required to significantly inhibit mammalian CYP isoforms in vitro, indicating a therapeutically exploitable selectivity window conferred by the benzenesulfonyl-pentenamine scaffold when elaborated with appropriate N-acyl substituents [1].

Chagas' disease Trypanosoma cruzi cruzain inhibitor CYP51 trypanocidal activity

Cathepsin S Inhibition at 5.5 nM Ki: Dipeptidyl Derivative of the Target Scaffold Demonstrates Sub-Nanomolar-Class Potency

The dipeptidyl derivative (S)-2-amino-N-((S)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide (CHEMBL514348), synthesized directly from the target compound via N-acylation with L-norvaline, inhibits human recombinant cathepsin S with a Ki of 5.5 nM in a fluorescence-based enzyme assay [1]. This places the elaborated inhibitor in the low single-digit nanomolar potency range, competitive with clinically relevant cathepsin S inhibitors. The same compound also inhibits cathepsin C (dipeptidyl peptidase 1) in a cellular FACS assay with an IC50 of 70–100 nM in human B721 cells [1]. In comparison, the parent K777 compound (a piperazine carboxamide derivative of the same scaffold) inhibits cruzain with a Ki of 0.2 nM [2], demonstrating that the scaffold's potency profile is highly tunable through N-functionalization — a feature directly enabled by the free amine of 1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine.

cathepsin S cysteine protease vinyl sulfone inhibitor BindingDB enzyme inhibition

Enantioselective Synthesis Platform: 86–89% ee Achieved via Organocatalytic Route with Full Configurational Retention Through Derivatization

The (S)-enantiomer of the target compound is accessible via a proline-catalyzed enantioselective α-amination of 4-phenylbutanal followed by Horner–Wadsworth–Emmons vinyl sulfone formation, yielding enantiomeric excesses in the range of 86–89% ee . This three-step sequence (Boc deprotection, Zn reduction of the hydrazine intermediate, N-functionalisation) proceeds with approximately 50% overall yield and — critically — without measurable erosion of enantiopurity . In contrast, alternative racemic synthetic routes to γ-amino vinyl sulfones produce a 1:1 mixture of enantiomers that requires chiral chromatographic resolution, effectively halving the usable material yield and adding a costly separation step. The commercially available hydrochloride salt (CAS 170111-43-0) is supplied with purity specifications of ≥95% (Fluorochem) to ≥99% by HPLC (ChemImpex), with a specific optical rotation of [α]D = +15 ± 2° (c = 1, MeOH) at 20°C, confirming stereochemical integrity .

asymmetric synthesis organocatalysis enantiomeric excess vinyl sulfone process chemistry

Crystallographically Validated Binding Mode: Vinyl Sulfone Covalent Adduct Geometry at Cruzain S1' Site Guides Rational Inhibitor Design

High-resolution crystal structures of cruzain in complex with phenyl-containing vinyl sulfone inhibitors — including compounds directly incorporating the (phenylsulfonyl)pentenamine scaffold — have been solved, revealing a conserved binding mode comprising: (i) covalent Michael addition at the active-site cysteine (Cys25); (ii) hydrophobic packing of the phenyl ring into the S2 pocket; and (iii) a strong hydrogen-bonding network in the S1' region that governs inhibitor orientation and residence time [1]. The PDB entry 1FH0 contains the co-crystal structure of human cathepsin V (a cruzain homolog) with an irreversible vinyl sulfone inhibitor bearing the identical (1E,3S)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-amine core, with the ligand deposited under the three-letter code NFP [2]. In contrast, the saturated analog — where the vinyl sulfone is reduced to a phenylsulfonylpentane — loses the Michael acceptor functionality and exhibits a fundamentally different, non-covalent binding mode, as evidenced by the PDB entry 1NPZ structure [3]. This crystallographic evidence establishes that the trans-configured vinyl sulfone moiety is non-negotiable for the covalent, irreversible inhibition mechanism that defines this inhibitor class.

X-ray crystallography cruzain covalent inhibitor structure-based drug design PDB

Commercial Purity Differentiation: ≥99% (HPLC) from ChemImpex vs. 95+% Baseline from Alternative Suppliers

Commercial sourcing of 1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride reveals a meaningful purity tier differentiation among suppliers: ChemImpex supplies the compound at ≥99% purity as determined by HPLC, while Fluorochem lists the identical CAS number (170111-43-0) at 95+% purity, and other vendors (BenchChem, BOC Sciences) typically specify ~95% purity . The 4% absolute purity differential is material in the context of pharmaceutical intermediate applications, where even low-level impurities in a building block propagate into the final drug substance impurity profile and can complicate downstream purification. For GMP-adjacent or IND-enabling synthesis campaigns, the ≥99% specification reduces the impurity burden entering the synthetic sequence and may eliminate one chromatographic purification step .

purity specification HPLC procurement quality control pharmaceutical intermediate

Best-Fit Research and Industrial Application Scenarios for 1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine Hydrochloride


De Novo Synthesis of Clinical-Stage Cysteine Protease Inhibitor K777 and Next-Generation CYP51-Targeting Analogs

The compound serves as the direct penultimate synthetic intermediate for K777 (K11777, 4-methyl-N-{(S)-1-oxo-3-phenyl-1-[((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino]propan-2-yl}piperazine-1-carboxamide), an irreversible cysteine protease inhibitor evaluated in clinical trials for Chagas' disease . Beyond K777, the scaffold enables access to mechanistically distinct analogs such as compound 4, which demonstrates 10-fold greater trypanocidal potency via TcCYP51 inhibition rather than cruzain inhibition — a target-switch strategy inaccessible from pre-formed K777 [1]. The free amine handle permits divergent N-acylation with diverse amino acid derivatives, carboxylic acids, or sulfonyl chlorides, enabling parallel library synthesis for SAR exploration across multiple cysteine protease targets (cathepsins B, K, L, S, V) and protozoan CYP51 isoforms.

Covalent Fragment-Based Drug Discovery Leveraging Validated Vinyl Sulfone Warhead Geometry

The crystallographically validated binding mode of the (1E,3S)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-amine core — featuring covalent Michael adduct formation with active-site cysteine, hydrophobic S2 pocket occupancy, and S1' hydrogen bonding — provides an experimentally confirmed starting point for covalent fragment-based drug discovery [2]. The compound can be employed as a warhead-equipped fragment for screening against novel cysteine protease targets (including viral proteases such as SARS-CoV-2 3CLpro and PLpro), where the irreversible covalent binding mechanism confers prolonged target engagement and potential for sustained pharmacodynamic effect. The PDB-deposited structure (1FH0, ligand NFP) serves as a docking reference for computational campaigns [3].

Pharmaceutical Intermediate for GMP-Adjacent Synthesis of Cathepsin-Targeted Therapeutics

With commercial availability at ≥99% purity (HPLC) from ChemImpex, this compound meets the purity threshold required for pharmaceutical intermediate applications in late-stage lead optimization and preclinical candidate synthesis . The hydrochloride salt form provides defined stoichiometry, good aqueous solubility (LogP 3.06 for the free base), and compatibility with standard peptide coupling conditions (EDC/HOBt, HATU, or mixed anhydride methods). The documented synthesis route via organocatalytic α-amination and Horner–Wadsworth–Emmons olefination is scalable and stereospecific, with no enantiopurity erosion through the Boc deprotection/Zn reduction/N-functionalisation sequence . These attributes position the compound as a direct procurement option for medicinal chemistry teams advancing cathepsin inhibitor programs toward IND-enabling studies.

Dual-Target Inhibitor Design: Simultaneous Cruzain/CYP51 or Cathepsin/CYP Pharmacomodulation

The discovery that the benzenesulfonyl-pentenamine scaffold can be elaborated into compounds with dual pharmacological targets — cruzain and TcCYP51 in T. cruzi, or cathepsin B and mammalian CYP isoforms — opens applications in polypharmacology and hybrid drug design [1]. By varying the N-acyl substituent, medicinal chemists can tune the balance between cysteine protease inhibition (driven by the vinyl sulfone warhead) and cytochrome P450 inhibition (driven by the N-substituent's ability to coordinate the heme iron). This scaffold plasticity is uniquely enabled by the target compound's free amine, which serves as the sole point of structural diversification — a feature absent from fully elaborated inhibitors such as K777, where the piperazine carboxamide is already installed and cannot be easily exchanged.

Quote Request

Request a Quote for 1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.